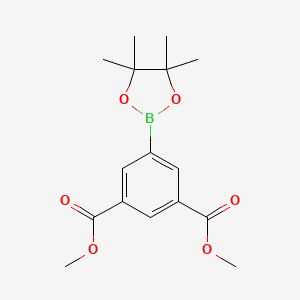

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSNWXAGFXHYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655144 | |

| Record name | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944392-68-1 | |

| Record name | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

- Aryl halides such as 5-bromoisophthalate derivatives are used as substrates for borylation.

- Bis(pinacolato)diboron serves as the boron source, providing the boronate ester moiety.

Reaction Conditions

Based on literature, the typical conditions involve:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) or similar Pd(0) complexes.

- Base : Potassium acetate or potassium tert-butoxide.

- Solvent : 1,4-dioxane or tetrahydrofuran (THF).

- Temperature : Generally around 100°C.

- Reaction Time : Approximately 3 hours under inert atmosphere (nitrogen or argon).

Representative Procedure

- Dissolve 5-bromoisophthalate ester in 1,4-dioxane.

- Add bis(pinacolato)diboron (1.2 equivalents).

- Introduce potassium acetate (2 equivalents).

- Add Pd(0) catalyst (0.05 equivalents).

- Heat at 100°C for 3 hours under nitrogen.

- Cool, extract, and purify via chromatography.

This method yields the boronate ester with high efficiency, typically around 81% yield.

Coupling with the Aromatic Core

Synthesis of the Isophthalate Derivative

The boronate ester is then coupled with a dibromo or dihalogenated isophthalate precursor. This step often employs Suzuki-Miyaura cross-coupling :

- Reagents : The boronate ester, dihalogenated isophthalate, Pd catalyst, base.

- Conditions : Similar to the borylation step, with temperature maintained around 100°C.

Reaction Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Potassium carbonate or potassium acetate |

| Solvent | 1,4-dioxane or toluene |

| Temperature | 100°C |

| Reaction Time | 3 hours |

Purification

Post-reaction, the mixture is cooled, extracted, and purified via flash chromatography, typically using a mixture of ethyl acetate and hexane.

Esterification and Finalization

The final compound is obtained by esterification of the boron-substituted aromatic acid with methyl alcohol, often under reflux conditions with acid catalysts or via direct methylation.

Data Summary and Reaction Scheme

Notes and Observations

- Reagents purity and reaction atmosphere (inert gas) are critical to prevent side reactions.

- Reaction monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures completeness.

- Purification via flash chromatography or recrystallization yields high-purity products (>98%).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.

Oxidation: Conversion of the boronate ester to a boronic acid or other oxidized forms.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bis(pinacolato)diboron: A reagent for borylation reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Resulting from the oxidation of the boronate ester.

Scientific Research Applications

Organic Synthesis

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate is utilized as a versatile building block in organic synthesis. Its boron-containing structure allows for various transformations:

- Cross-Coupling Reactions : It serves as a boronic ester in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are critical in pharmaceuticals and agrochemicals.

| Reaction Type | Example Product |

|---|---|

| Suzuki Coupling | Biaryl compounds |

| Stille Coupling | Aryl halides |

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : It is used to synthesize polyesters and polyamides that exhibit enhanced thermal stability and mechanical properties.

| Material Type | Properties Enhanced |

|---|---|

| Polyesters | Thermal stability |

| Polyamides | Mechanical strength |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development : Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems.

| Application Area | Potential Use |

|---|---|

| Drug Delivery | Targeted therapy |

| Diagnostic Agents | Imaging agents |

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in synthesizing complex biaryl structures. The reaction conditions were optimized to achieve high yields with minimal by-products.

- Yield : Up to 95%

- Conditions : Pd catalyst under mild conditions

Case Study 2: Polymer Synthesis

Research on the incorporation of this compound into polyester matrices showed significant improvements in thermal properties. The synthesized polymers exhibited a glass transition temperature increase of approximately 20°C compared to control samples.

- Control Sample Tg : 60°C

- Modified Sample Tg : 80°C

Mechanism of Action

The mechanism of action of Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate involves the formation of a boronate ester intermediate, which facilitates the transfer of boron atoms to other molecules. This process is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl or vinyl halides and the formation of biaryl compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

Diethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isophthalate

- Structure : Ethyl esters replace methyl groups.

- Molecular Weight : 348.20 g/mol (vs. 334.19 g/mol for the dimethyl analog) .

- Applications : Used similarly to the dimethyl analog in MOF synthesis but may require adjusted solvent systems .

Methyl 2-Methyl-5-(Bpin)Benzoate

Functional Group Modifications

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isophthalic Acid

- Structure : Carboxylic acid groups replace methyl esters.

- Molecular Weight : ~292.08 g/mol (calculated).

- Applications : Direct coordination with metal ions (e.g., Zn²⁺, Cu²⁺) for MOF construction, bypassing the need for ester hydrolysis .

- Reactivity : Higher acidity enables use in aqueous-phase syntheses, unlike ester derivatives .

Methyl 3-(Bpin)-5-(Trifluoromethyl)Benzoate

- Structure : Incorporates a trifluoromethyl (-CF₃) group.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reaction Performance in Cross-Couplings

Biological Activity

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate (CAS No. 944392-68-1) is a boron-containing compound that has garnered attention in the field of medicinal chemistry and materials science. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₁BO₆

- Molecular Weight : 320.15 g/mol

- Purity : >98% (GC)

- Physical State : Solid at room temperature

Synthesis

The compound is synthesized through a process known as Ir-catalyzed borylation of diethyl isophthalate. This method allows for the introduction of the boron moiety into the aromatic system, which is crucial for its biological activity. The reaction typically involves the use of iridium catalysts and boron reagents under controlled conditions to yield high-purity products .

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)

- IC50 Values :

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The proposed mechanisms by which boron-containing compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Boron can interact with enzymes involved in cell signaling pathways.

- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific checkpoints.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death .

Case Study 1: Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial activity. A study demonstrated its effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be effective against E. coli and E. faecalis, showcasing its broad-spectrum antibacterial potential .

Case Study 2: Drug Delivery Systems

Research has also explored the use of this compound in drug delivery systems (DDS). Its ability to form micelles and nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. The pH-responsive nature of these systems allows for targeted release in acidic tumor microenvironments .

Comparative Analysis

| Property | This compound | Other Boron Compounds |

|---|---|---|

| Molecular Weight | 320.15 g/mol | Varies |

| Anticancer Activity (IC50) | HeLa: 226 µg/mL; A549: 242.52 µg/mL | Generally lower |

| Antibacterial Activity | Effective against MRSA and other strains | Varies |

| Drug Delivery Potential | High; forms micelles and nanoparticles | Moderate |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., methanol in transesterification) .

- Spill Management : Neutralize boronate residues with damp sand; avoid aqueous washes to prevent hydrolysis .

How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

Discrepancies in NMR/IR shifts may arise from solvent effects or crystal packing. Mitigation steps:

- Solvent Correction : Apply referenced solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H).

- X-ray Crystallography : Resolve structural ambiguities (e.g., confirming ester vs. acid tautomers) .

- Dynamic NMR : Probe temperature-dependent conformational changes .

What role does the boronate ester play in directing regioselectivity in cross-coupling reactions?

Advanced Research Question

The dioxaborolane group acts as a directing meta-substituent in isophthalate derivatives, influencing Suzuki coupling sites. Key factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.